PROP-2-EN-1-YL 2-{[4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}ACETATE
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Overview
Description
PROP-2-EN-1-YL 2-{[4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}ACETATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chromen-2-one moiety with a methoxyphenyl group, linked through an acetate ester. Its chemical properties and potential biological activities make it a subject of interest in medicinal chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROP-2-EN-1-YL 2-{[4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}ACETATE typically involves multi-step organic reactions. One common approach starts with the preparation of the chromen-2-one core, followed by the introduction of the methoxyphenyl group and the acetate ester. Key steps may include:
Formation of Chromen-2-one Core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic conditions.
Introduction of Methoxyphenyl Group: The chromen-2-one intermediate can be reacted with 4-methoxyphenylboronic acid in the presence of a palladium catalyst to form the desired arylated product.
Esterification: The final step involves the esterification of the hydroxyl group with prop-2-en-1-yl acetate using a suitable coupling reagent like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
PROP-2-EN-1-YL 2-{[4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetate ester, where nucleophiles like amines or thiols replace the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Ammonia (NH₃) or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used to study the effects of chromen-2-one derivatives on cellular processes and signaling pathways.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of PROP-2-EN-1-YL 2-{[4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}ACETATE involves its interaction with specific molecular targets. The chromen-2-one moiety is known to inhibit enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are involved in neurotransmitter regulation. The methoxyphenyl group may enhance binding affinity and specificity towards these targets, leading to potential therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
Eugenol Acetate: Similar structure with an allyl group instead of the chromen-2-one moiety.
Acetyleugenol: Contains a methoxyphenyl group but lacks the chromen-2-one core.
Coumarin Derivatives: Share the chromen-2-one structure but differ in the substituents attached to the core.
Uniqueness
PROP-2-EN-1-YL 2-{[4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}ACETATE is unique due to the combination of the chromen-2-one core and the methoxyphenyl group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
prop-2-enyl 2-[4-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O6/c1-3-10-25-21(23)13-26-16-8-9-17-18(12-20(22)27-19(17)11-16)14-4-6-15(24-2)7-5-14/h3-9,11-12H,1,10,13H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTDHYYQRWZVJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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